H-Hyp-Betana

Description

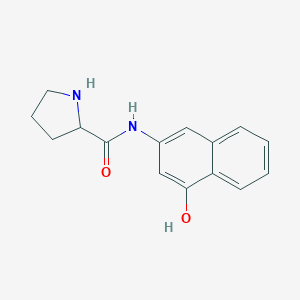

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2S,4R)-4-hydroxy-N-naphthalen-2-ylpyrrolidine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c18-13-8-14(16-9-13)15(19)17-12-6-5-10-3-1-2-4-11(10)7-12/h1-7,13-14,16,18H,8-9H2,(H,17,19)/t13-,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPDYJTXWIGUABB-KGLIPLIRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CNC1C(=O)NC2=CC3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN[C@@H]1C(=O)NC2=CC3=CC=CC=C3C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3326-64-5 | |

| Record name | (2S,4R)-4-Hydroxy-N-2-naphthalenyl-2-pyrrolidinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3326-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

H-Hyp-Betana: A Technical Overview of its Mechanism of Action as a Peptidase Substrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

H-Hyp-Betana, chemically known as trans-4-Hydroxy-L-proline β-naphthylamide (H-Hyp-βNA), is a synthetic molecule utilized in biochemical assays. While the biological activities of its core component, hydroxyproline, are vast and well-documented, the primary and characterized mechanism of action of this compound itself is as a chromogenic substrate for specific peptidases. This technical guide will provide an in-depth look at this mechanism, focusing on the enzymatic hydrolysis of this compound and the experimental protocols used for its characterization.

Core Mechanism of Action: Substrate for Peptidase Activity

The principal function of this compound in a research context is to serve as a substrate for enzymes that can cleave the amide bond between the hydroxyproline residue and the β-naphthylamide group. This cleavage releases β-naphthylamine, a fluorescent and colorimetric reporter molecule. The rate of β-naphthylamine release is directly proportional to the enzymatic activity of the peptidase being studied.

One specific example of an enzyme that utilizes this compound as a substrate is a serine protease/peptidase isolated from the culture medium of the winter mushroom, Flammulina velutipes.[1] This enzyme has been shown to hydrolyze this compound, indicating a preference for hydroxyproline residues at the cleavage site.[1]

Enzymatic Hydrolysis of this compound

The enzymatic reaction can be summarized as follows:

This compound + H₂O ---(Peptidase)---> trans-4-Hydroxy-L-proline + β-naphthylamine

The liberated β-naphthylamine can then be detected and quantified using various spectrophotometric or fluorometric methods, allowing for the determination of enzyme kinetics and activity.

Quantitative Data Summary

The following tables summarize the key quantitative data regarding the enzymatic activity of the Flammulina velutipes peptidase on this compound.[1]

Table 1: Optimal Conditions for this compound Hydrolysis by F. velutipes Peptidase [1]

| Parameter | Optimal Value |

| pH | 6.0 - 8.0 |

| Temperature | 60 °C |

Table 2: Effects of Metal Ions on Relative Peptidase Activity with this compound [1]

| Metal Ion | Effect on Activity |

| Ca²⁺ | Slight increase |

| Mn²⁺ | Slight increase |

Table 3: Substrate Specificity of the F. velutipes Peptidase [1]

| Substrate | Relative Activity |

| This compound (Hyp-β-NA) | Higher |

| L-proline β-naphthylamide (Pro-β-NA) | Lower |

| L-alanine β-naphthylamide (Ala-β-NA) | Lower |

Experimental Protocols

Determination of Peptidase Activity using this compound[1]

This protocol details the methodology used to measure the activity of the partially purified peptidase from Flammulina velutipes using this compound as a substrate.

1. Reagents and Buffers:

- This compound (Substrate)

- 50 mM buffer solutions of varying pH (for pH optimum determination)

- Partially purified enzyme solution

- Reagents for detection of β-naphthylamine (e.g., Fast Garnet GBC)

2. Assay Procedure:

- Prepare reaction mixtures containing the appropriate buffer and this compound solution.

- Initiate the reaction by adding the enzyme solution to the reaction mixture.

- Incubate the reaction at a specified temperature (e.g., for temperature optimum determination, incubate at different temperatures).

- Stop the reaction after a defined period.

- Add the detection reagent for β-naphthylamine and measure the absorbance or fluorescence at the appropriate wavelength.

3. Determination of pH and Temperature Optima:

- To determine the pH optimum, perform the assay using buffers of different pH values while keeping the temperature constant.[1]

- To determine the temperature optimum, perform the assay at various temperatures while maintaining the optimal pH.[1]

4. pH and Temperature Stability:

- To assess pH stability, pre-incubate the enzyme at various pH values for a set duration (e.g., 12 hours) at a low temperature (e.g., 4 °C) before measuring the residual activity under optimal conditions.[1]

- To assess temperature stability, pre-incubate the enzyme at various temperatures for a set duration (e.g., 12 hours) before measuring the residual activity under optimal conditions.[1]

Visualizations

Caption: Experimental workflow for determining peptidase activity using this compound.

Caption: Mechanism of this compound as a chromogenic peptidase substrate.

Conclusion

The established mechanism of action for this compound is its function as a specific substrate for certain peptidases, enabling the quantification of their enzymatic activity through the release of a detectable β-naphthylamide moiety. While the hydroxyproline component is a key player in many biological processes, the activity of the this compound conjugate appears to be primarily confined to its role in biochemical assays. Further research is required to determine if this compound possesses any other biological activities in more complex systems.

References

H-Hyp-Betana as a substrate for bacterial peptidase

An In-depth Technical Guide on H-Hyp-Betana as a Substrate for Bacterial Peptidase

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, chemically known as L-4-Hydroxyproline β-naphthylamide, is a chromogenic substrate utilized for the colorimetric determination of certain bacterial peptidase activities.[1] Its structure, featuring a hydroxyproline residue linked to a β-naphthylamine group, makes it particularly useful for assaying prolyl peptidases, such as dipeptidyl peptidase IV (DPP-IV). Upon enzymatic cleavage of the peptide bond, the release of β-naphthylamine can be detected colorimetrically, providing a quantitative measure of enzyme activity. This guide provides a comprehensive overview of s, with a focus on its application in studying enzymes from clinically relevant bacteria.

Core Concepts: Bacterial Peptidases and Substrate Specificity

Bacterial peptidases play crucial roles in various physiological processes, including nutrition, metabolism, and host-pathogen interactions. Among these, dipeptidyl and prolyl peptidases are of significant interest.

-

Dipeptidyl Peptidase IV (DPP-IV): This enzyme is a serine exopeptidase that cleaves X-proline or X-alanine dipeptides from the N-terminus of polypeptides. Bacterial DPP-IV has been identified in several species, including the periodontal pathogen Porphyromonas gingivalis.[2][3] This enzyme is considered a potential virulence factor, and its activity is crucial for the bacterium's ability to utilize peptides as an energy source.[2][3]

-

Substrate Specificity: The specificity of these peptidases for substrates containing proline or hydroxyproline at the penultimate position makes this compound an effective tool for their characterization. The cleavage of the bond between the hydroxyproline and the β-naphthylamine group is a direct measure of the targeted peptidase activity.

Data Presentation: Enzyme Kinetics

While specific kinetic data for the hydrolysis of this compound by bacterial peptidases is not extensively available in the literature, data for the structurally similar substrate, H-Gly-Pro-pNA (glycyl-prolyl-para-nitroanilide), with DPP-IV from Porphyromonas gingivalis provides a valuable reference. The substitution of glycine for the N-terminal amino acid and para-nitroanilide for β-naphthylamide allows for a reasonable approximation of the enzyme's affinity for this class of substrates.

| Enzyme | Bacterial Source | Substrate | K_m_ (mM) | V_max_/K_m_ | Reference |

| Dipeptidyl Peptidase IV (DPP-IV) | Porphyromonas gingivalis | H-Gly-Pro-pNA | 0.25 | 0.52 | [2] |

Note: This data should be considered as an estimate for the kinetic parameters of this compound. Empirical determination is recommended for specific experimental conditions.

Experimental Protocols

This section provides a detailed methodology for a colorimetric assay to determine bacterial peptidase activity using this compound as a substrate. This protocol is adapted from established methods for similar chromogenic peptidase substrates.

Objective:

To quantify the activity of a bacterial peptidase (e.g., DPP-IV) in a given sample (e.g., bacterial lysate, purified enzyme preparation) by measuring the rate of this compound hydrolysis.

Materials:

-

This compound (L-4-Hydroxyproline β-naphthylamide)

-

Bacterial peptidase sample (e.g., cell lysate, purified enzyme)

-

Tris-HCl buffer (50 mM, pH 7.5-8.3)

-

Fast Garnet GBC salt solution (e.g., 1 mg/mL in a suitable buffer, freshly prepared)

-

Microplate reader capable of measuring absorbance at 520-550 nm

-

96-well microplates

-

Incubator set to the optimal temperature for the enzyme (e.g., 37°C)

Procedure:

-

Preparation of Reagents:

-

Substrate Stock Solution: Prepare a stock solution of this compound in a suitable solvent like DMSO or methanol. The final concentration in the assay will typically be in the range of 0.1 to 2 mM.

-

Enzyme Preparation: Prepare the bacterial enzyme sample. This may involve bacterial cell lysis followed by centrifugation to obtain a clear lysate, or the use of a purified enzyme preparation. The sample should be diluted in Tris-HCl buffer to a concentration that results in a linear rate of substrate hydrolysis over the desired time course.

-

Fast Garnet GBC Solution: Prepare the Fast Garnet GBC solution immediately before use, as it is light-sensitive and unstable.

-

-

Assay Setup:

-

To each well of a 96-well microplate, add the following components in order:

-

Tris-HCl buffer

-

Bacterial enzyme sample

-

-

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the temperature to equilibrate.

-

-

Enzymatic Reaction:

-

Initiate the reaction by adding the this compound substrate solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme for a defined period (e.g., 10-60 minutes). The incubation time should be optimized to ensure the reaction remains in the linear range.

-

-

Color Development and Measurement:

-

Stop the enzymatic reaction and initiate the color development by adding the freshly prepared Fast Garnet GBC solution to each well. This solution will react with the released β-naphthylamine to produce a colored azo dye.

-

Incubate the plate at room temperature for 10-15 minutes to allow for full color development.

-

Measure the absorbance of each well at a wavelength between 520 nm and 550 nm using a microplate reader.

-

-

Data Analysis:

-

Prepare a standard curve using known concentrations of β-naphthylamine to relate absorbance values to the amount of product formed.

-

Calculate the rate of the enzymatic reaction, typically expressed as µmol of product formed per minute per mg of protein (specific activity).

-

Mandatory Visualization

Experimental Workflow for Bacterial Peptidase Assay

Caption: Workflow for a colorimetric bacterial peptidase assay using this compound.

Logical Relationship of the Enzymatic Reaction

Caption: Enzymatic cleavage of this compound by a bacterial peptidase.

Conclusion

This compound serves as a valuable tool for the characterization of bacterial prolyl peptidases. Its chromogenic nature allows for a straightforward colorimetric assay to quantify enzyme activity. While specific kinetic data for this compound with a wide range of bacterial enzymes is an area for further research, the information available for structurally similar substrates provides a solid foundation for its application. The detailed protocol and workflows presented in this guide offer a practical framework for researchers, scientists, and drug development professionals to utilize this compound in their studies of bacterial peptidases.

References

- 1. mdu.repo.nii.ac.jp [mdu.repo.nii.ac.jp]

- 2. Expanded substrate specificity supported by P1′ and P2′ residues enables bacterial dipeptidyl-peptidase 7 to degrade bioactive peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Peptidase activity of dipeptidyl aminopeptidase IV produced by Porphyromonas gingivalis is important but not sufficient for virulence - PubMed [pubmed.ncbi.nlm.nih.gov]

Navigating the Physicochemical Landscape of HydroxyPro-βNA: An In-depth Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of HydroxyPro-βNA, with a focus on its solubility and stability. Given the limited direct experimental data on this specific molecule, this paper establishes a predictive framework based on the well-characterized parent compound, β-naphthylamine, and the influence of the N-(2-hydroxypropyl) substituent. Furthermore, it outlines detailed experimental protocols for the precise determination of these critical parameters, essential for advancing research and development.

Introduction to HydroxyPro-βNA

HydroxyPro-βNA, presumably N-(2-hydroxypropyl)-β-naphthylamine, is an aromatic amine derived from β-naphthylamine. The introduction of a hydroxypropyl group to the nitrogen atom of β-naphthylamine is anticipated to significantly alter its physicochemical properties, including solubility and stability, compared to the parent molecule. Understanding these characteristics is paramount for applications in drug discovery, materials science, and chemical synthesis, as they directly impact bioavailability, formulation, storage, and reactivity.

β-Naphthylamine itself is a solid with limited solubility in cold water but is more soluble in hot water and organic solvents like ethanol and ether.[1][2][3][4] It is also known to be susceptible to oxidation, turning reddish upon exposure to air.[2][4][5][6][7] The addition of the polar hydroxypropyl chain is expected to enhance aqueous solubility through hydrogen bonding and potentially influence its stability profile.

Solubility Profile of HydroxyPro-βNA

The solubility of a compound is a critical determinant of its utility, particularly in biological and pharmaceutical contexts. The structural features of HydroxyPro-βNA—a large hydrophobic naphthalene core and a polar N-(2-hydroxypropyl) side chain—suggest a nuanced solubility behavior.

Predicted Solubility Characteristics

The solubility of HydroxyPro-βNA is governed by a balance between the hydrophobicity of the naphthyl ring and the hydrophilicity of the hydroxypropyl group.

-

Organic Solvent Solubility: Aromatic amines are typically soluble in organic solvents.[3] It is expected that HydroxyPro-βNA will be readily soluble in polar organic solvents such as ethanol, methanol, and DMSO, and moderately soluble in less polar solvents like dichloromethane.

-

Effect of pH: The secondary amine group in HydroxyPro-βNA is basic and can be protonated in acidic conditions to form an ammonium salt.[10] This protonated form is an ion and will exhibit significantly higher aqueous solubility.[11] Therefore, the aqueous solubility of HydroxyPro-βNA is expected to be pH-dependent, increasing at lower pH values.

-

Effect of Temperature: The solubility of most solid compounds in liquids increases with temperature.[12] Thus, the solubility of HydroxyPro-βNA in various solvents is expected to increase at higher temperatures.

Quantitative Solubility Data (Predictive Summary)

While specific experimental values for HydroxyPro-βNA are not available, the following table summarizes the expected solubility trends.

| Solvent System | Predicted Solubility | Rationale |

| Water (neutral pH) | Low to Moderate | The large hydrophobic naphthalene ring counteracts the solubilizing effect of the hydroxypropyl group. |

| Aqueous Acid (e.g., 0.1 M HCl) | High | Protonation of the amine group forms a more soluble ammonium salt.[11] |

| Aqueous Base (e.g., 0.1 M NaOH) | Low | The free base form is less polar and thus less soluble in water. |

| Ethanol | High | "Like dissolves like" principle; both have polar and non-polar characteristics. |

| Methanol | High | Similar to ethanol, it is a polar protic solvent capable of hydrogen bonding. |

| Dimethyl Sulfoxide (DMSO) | High | A highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Dichloromethane | Moderate | A less polar organic solvent; solubility will depend on the overall polarity of the molecule. |

| Hexane | Very Low | A non-polar solvent, unlikely to dissolve the polar HydroxyPro-βNA. |

Experimental Protocol for Solubility Determination

A standard and reliable method for determining the solubility of a compound is the shake-flask method.

Methodology:

-

Preparation of Saturated Solutions: An excess amount of HydroxyPro-βNA is added to a known volume of the desired solvent (e.g., water, buffer at a specific pH, ethanol) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.[13]

-

Phase Separation: The suspension is centrifuged or filtered to separate the undissolved solid from the saturated solution.[13]

-

Quantification: The concentration of HydroxyPro-βNA in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or mass spectrometry (MS).

-

Data Analysis: The solubility is reported as the concentration of the dissolved compound in the saturated solution (e.g., in mg/mL or mol/L).

The following diagram illustrates the experimental workflow for determining solubility.

Stability Profile of HydroxyPro-βNA

The stability of a molecule is crucial for its handling, storage, and application. Aromatic amines are known to be susceptible to degradation under various conditions.

Predicted Stability Characteristics

The stability of HydroxyPro-βNA will be influenced by its aromatic amine structure and the presence of the hydroxypropyl group.

-

Oxidative Stability: Aromatic amines, including β-naphthylamine, are prone to oxidation, especially when exposed to air and light, often resulting in color changes.[4][5][6] The presence of the electron-donating hydroxypropyl group may influence the susceptibility of the aromatic ring and the amine to oxidation.

-

Thermal Stability: While β-naphthylamine is relatively stable with a high boiling point[1][6], prolonged exposure to high temperatures may induce degradation. The stability of HydroxyPro-βNA should be assessed at various temperatures to determine its shelf-life under different storage conditions.

-

pH Stability: The stability of amines can be pH-dependent.[14] Acidic conditions can sometimes enhance the stability of aromatic amines by protonating the nitrogen, which may reduce its susceptibility to oxidation.[15] Conversely, extreme pH values (both acidic and basic) can catalyze hydrolysis or other degradation reactions.[14]

-

Photostability: Exposure to light, particularly UV radiation, can promote the degradation of aromatic compounds. Photostability studies are essential to determine appropriate handling and storage requirements.

Potential Degradation Pathways

The degradation of HydroxyPro-βNA is likely to proceed through pathways similar to the metabolism of β-naphthylamine, which primarily involves oxidation.[16][17][18]

The following diagram illustrates a potential degradation pathway for HydroxyPro-βNA, focusing on oxidative degradation.

Experimental Protocol for Stability Testing

Stability testing involves subjecting the compound to various stress conditions and monitoring its degradation over time.

Methodology:

-

Sample Preparation: Prepare solutions of HydroxyPro-βNA of known concentration in relevant solvents or buffers.

-

Stress Conditions: Aliquots of the solutions are stored under different conditions:

-

Temperature: Elevated temperatures (e.g., 40°C, 60°C) and refrigerated/frozen conditions (e.g., 4°C, -20°C).[15]

-

pH: A range of pH values (e.g., acidic, neutral, basic).

-

Light: Exposure to UV and visible light, with control samples kept in the dark.

-

-

Time Points: Samples are collected at specified time intervals (e.g., 0, 24, 48, 72 hours for short-term studies; weeks or months for long-term studies).[15]

-

Analysis: The concentration of the remaining HydroxyPro-βNA and the formation of any degradation products are monitored using a stability-indicating HPLC method (a method that can separate the parent compound from its degradation products). HPLC-MS is particularly useful for identifying the structure of degradation products.

-

Data Analysis: The degradation kinetics (e.g., half-life, degradation rate constant) are calculated.

The following diagram outlines a general workflow for stability testing.

Conclusion

For researchers and drug development professionals, the experimental protocols detailed in this guide provide a robust framework for the empirical determination of these critical physicochemical parameters. Accurate and comprehensive data on the solubility and stability of HydroxyPro-βNA are indispensable for its successful development and application in any scientific or industrial field. It is strongly recommended that these experimental studies be conducted to validate the predicted properties and to establish a comprehensive profile of this compound.

References

- 1. 2-Naphthylamine CAS#: 91-59-8 [m.chemicalbook.com]

- 2. grokipedia.com [grokipedia.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. echemi.com [echemi.com]

- 5. 2-Naphthylamine | C10H9N | CID 7057 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Naphthylamine - Wikipedia [en.wikipedia.org]

- 7. β-NAPHTHYLAMINE | Occupational Safety and Health Administration [osha.gov]

- 8. objectstorage.ap-mumbai-1.oraclecloud.com [objectstorage.ap-mumbai-1.oraclecloud.com]

- 9. ashp.org [ashp.org]

- 10. lejan-team.com [lejan-team.com]

- 11. m.youtube.com [m.youtube.com]

- 12. japer.in [japer.in]

- 13. benchchem.com [benchchem.com]

- 14. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. publications.iarc.who.int [publications.iarc.who.int]

- 17. 2-Naphthylamine - 15th Report on Carcinogens - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 18. publications.iarc.who.int [publications.iarc.who.int]

An In-depth Technical Guide to H-Hyp-Betana for the Colorimetric Determination of Peptidase Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the use of H-Hyp-Betana (trans-4-Hydroxy-L-proline β-naphthylamide) as a chromogenic substrate for the colorimetric determination of peptidase activity. Peptidases play a critical role in numerous physiological and pathological processes, making the accurate quantification of their activity essential for research and drug development. This document details the core principles of the this compound based assay, provides a generalized experimental protocol, and discusses its applications. The guide is intended for researchers, scientists, and professionals in drug development who are interested in utilizing this chromogenic substrate for peptidase activity analysis.

Introduction to this compound and Peptidase Assays

Peptidases are enzymes that catalyze the cleavage of peptide bonds in proteins and peptides. Their activity is implicated in a wide range of biological functions, including protein turnover, signal transduction, and tissue remodeling. Dysregulation of peptidase activity is associated with various diseases, such as cancer, neurodegenerative disorders, and inflammatory conditions. Consequently, the measurement of peptidase activity is a key aspect of biomedical research and therapeutic development.

Chromogenic substrates provide a simple and effective method for monitoring enzyme activity. These substrates are synthetic molecules that are cleaved by a specific enzyme to release a colored product, or chromophore. The rate of color formation is directly proportional to the enzyme's activity and can be quantified spectrophotometrically.

This compound is a chromogenic substrate specifically designed for the detection of certain peptidases, particularly those that recognize and cleave peptides with a C-terminal hydroxyproline residue, such as prolidase. Prolidase is a manganese-dependent exopeptidase that cleaves dipeptides with a C-terminal proline or hydroxyproline.

Chemical Structure of this compound:

-

Chemical Formula: C15H16N2O2

-

Molecular Weight: 256.3 g/mol

-

Synonyms: trans-4-Hydroxy-L-proline β-naphthylamide

Principle of the Colorimetric Assay

The colorimetric assay using this compound is based on the enzymatic hydrolysis of the substrate by a peptidase. The peptidase cleaves the amide bond between the hydroxyproline residue and the β-naphthylamine moiety. The released β-naphthylamine is then converted into a colored azo dye through a diazotization reaction. The intensity of the resulting color, which can be measured using a spectrophotometer, is directly proportional to the amount of β-naphthylamine released and, therefore, to the peptidase activity.

Below is a diagram illustrating the general principle of the enzymatic reaction:

Experimental Protocols

This section provides a generalized experimental protocol for the determination of peptidase activity using this compound. This protocol may require optimization for specific enzymes and experimental conditions.

Materials and Reagents

-

This compound substrate

-

Peptidase enzyme (e.g., purified prolidase or cell lysate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 1 mM MnCl2 for prolidase)

-

Trichloroacetic acid (TCA) solution (e.g., 10% w/v)

-

Sodium nitrite solution (e.g., 0.1% w/v)

-

Ammonium sulfamate solution (e.g., 0.5% w/v)

-

N-(1-Naphthyl)ethylenediamine dihydrochloride (NEDD) solution (e.g., 0.1% w/v in ethanol)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 540 nm

Assay Procedure

The following diagram outlines the general workflow for the colorimetric peptidase assay:

Step-by-Step Protocol:

-

Prepare Reagents: Prepare all solutions as described in section 3.1.

-

Enzyme Preparation: Prepare serial dilutions of the enzyme sample in the assay buffer.

-

Assay Setup: To each well of a 96-well microplate, add 50 µL of the enzyme dilution. Include a blank control with 50 µL of assay buffer without the enzyme.

-

Substrate Addition: Add 50 µL of the this compound solution (e.g., 1 mM in assay buffer) to each well to initiate the reaction.

-

Incubation: Incubate the microplate at 37°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is within the linear range.

-

Stop Reaction: Stop the enzymatic reaction by adding 50 µL of 10% TCA solution to each well.

-

Color Development:

-

Add 50 µL of 0.1% sodium nitrite solution to each well and incubate for 3 minutes at room temperature.

-

Add 50 µL of 0.5% ammonium sulfamate solution to each well to quench the excess nitrite.

-

Add 50 µL of 0.1% NEDD solution to each well and incubate for 10 minutes at room temperature to allow for color development.

-

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.

-

Calculation: Subtract the absorbance of the blank control from the absorbance of the samples. The peptidase activity can be calculated using a standard curve of known concentrations of β-naphthylamine.

Data Presentation and Analysis

The quantitative data obtained from the peptidase assay can be summarized in tables for easy comparison and analysis.

Example Kinetic Data

The following table presents hypothetical kinetic parameters for a peptidase using this compound as a substrate. This data is for illustrative purposes only.

| Parameter | Value | Units |

| Michaelis Constant (Km) | 0.5 | mM |

| Maximum Velocity (Vmax) | 100 | µmol/min/mg |

| Optimal pH | 7.8 | |

| Optimal Temperature | 37 | °C |

Example Peptidase Activity Data

This table shows example data for peptidase activity in different cell lysates.

| Sample | Peptidase Activity (U/mg protein) | Standard Deviation |

| Control Cells | 15.2 | 1.8 |

| Treated Cells (Drug A) | 8.5 | 1.1 |

| Treated Cells (Drug B) | 25.7 | 2.5 |

One unit (U) of peptidase activity is defined as the amount of enzyme that hydrolyzes 1 µmol of this compound per minute under the specified assay conditions.

Applications in Research and Drug Development

The this compound colorimetric assay for peptidase activity has several applications in both basic research and drug development.

-

Enzyme Characterization: Determination of kinetic parameters (Km, Vmax) and optimization of assay conditions (pH, temperature).

-

High-Throughput Screening: Screening of compound libraries to identify potential peptidase inhibitors or activators.

-

Disease Diagnosis and Prognosis: Measurement of peptidase activity in biological samples (e.g., serum, tissue homogenates) as a potential biomarker for various diseases.

-

Monitoring Treatment Efficacy: Assessing the effect of therapeutic interventions on peptidase activity.

The following diagram illustrates the role of peptidases in a signaling pathway related to extracellular matrix (ECM) degradation, a process relevant to diseases like cancer metastasis.

Conclusion

This compound is a valuable tool for the colorimetric determination of peptidase activity. The assay is relatively simple, sensitive, and adaptable for high-throughput screening. This technical guide provides the fundamental knowledge and a practical framework for researchers and drug development professionals to effectively utilize this compound in their studies of peptidase function and inhibition. Further optimization of the provided protocol may be necessary to suit specific experimental needs and enzyme characteristics.

H-Hyp-Betana and its Significance in Peptide Science: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of H-Hyp-Betana, its chemical identity, and its broader significance within the context of hydroxyproline-containing peptides and β-amino acids in biomedical research and therapeutic development. While specific signaling pathways for this compound are not extensively documented in public literature, its structural components are key to understanding its potential applications and the activities of related, well-studied compounds.

Chemical Identity and Synonyms of this compound

This compound is the common name for a derivative of the non-proteinogenic amino acid hydroxyproline. Its systematic name is trans-4-Hydroxy-L-proline β-naphthylamide. This compound is primarily utilized in biochemical assays and as a building block in peptide synthesis.[1][2]

| Identifier | Value |

| Common Name | This compound |

| Systematic Name | trans-4-Hydroxy-L-proline β-naphthylamide |

| CAS Number | 3326-64-5 |

| Molecular Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.3 g/mol [3] |

| Synonyms | H-Hyp-bNA, L-Hyp-βNA, HydroxyPro-betaNA, HYDROXYPROLINE-BETANA, L-4-HYDROXYPROLINE BETA-NAPHTHYLAMIDE, (2S-trans)-4-hydroxy-N-2-naphthylpyrrolidine-2-carboxamide, trans-4-Hydroxy-L-proline-3-Naphthylamide |

Physicochemical Properties

The following table summarizes key physicochemical properties of this compound, which are important for its handling, storage, and application in experimental settings.

| Property | Value | Notes |

| Appearance | White to off-white solid | |

| Melting Point | 178-180 °C | |

| Boiling Point | 561.8 ± 50.0 °C | Predicted |

| Density | 1.318 ± 0.06 g/cm³ | Predicted |

| Storage Temperature | -20°C | |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) |

The Core Components: Hydroxyproline and β-Amino Acid Analogs

The structure of this compound contains two key features that are of significant interest in drug development: the hydroxyproline residue and a structure that mimics a β-amino acid linkage.

The Role of Hydroxyproline (Hyp) in Biology and Drug Design

Hydroxyproline is a major component of collagen, where it is formed by the post-translational hydroxylation of proline residues.[4] This modification is critical for the stability of the collagen triple helix.[4] Beyond its structural role, free hydroxyproline and hydroxyproline-containing peptides are now recognized as bioactive molecules involved in cell signaling.[5][6]

-

Cell Signaling: Hydroxylation of proline residues in proteins like hypoxia-inducible factor (HIF-1α) is a key regulatory step in cellular responses to oxygen levels.[7] Free hydroxyproline can also influence this pathway.[7]

-

Therapeutic Potential: Hydroxyproline-containing peptides have shown a range of biological activities, including anti-HIV-1 activity and the ability to promote wound healing.[8][9] For instance, a marine collagen peptide rich in hydroxyproline was found to inhibit HIV-1 infection, with the hydroxyl group being essential for this activity.[8][10]

β-Amino Acids in Peptidomimetics

The linkage in this compound, while not a true peptide bond, places it in the broader category of peptide derivatives. The concept of extending the amino acid backbone, as seen in β-amino acids, is a powerful strategy in medicinal chemistry.[11][12] β-amino acids have an additional carbon atom in their backbone compared to the natural α-amino acids.[11][12]

Incorporating β-amino acids into peptides can:

-

Increase Proteolytic Resistance: The altered backbone structure makes these peptides less susceptible to degradation by proteases, thereby increasing their in vivo half-life.[11][13]

-

Induce Stable Secondary Structures: β-peptides can form stable helices and other secondary structures, allowing for the precise design of molecules that can mimic natural peptides or inhibit protein-protein interactions.[12][14]

-

Expand Structural Diversity: The additional chiral center in many β-amino acids provides greater stereochemical diversity for drug design.[11][12]

These properties make β-amino acid-containing peptides promising candidates for developing novel therapeutics, including receptor agonists and antagonists, and antimicrobial agents.[11]

Signaling Pathways of Hydroxyproline-Containing Peptides: The Case of Pro-Hyp

While specific signaling data for this compound is limited, extensive research on the collagen-derived dipeptide prolyl-4-hydroxyproline (Pro-Hyp) provides a valuable model for how hydroxyproline-containing molecules can exert biological effects. Pro-Hyp is known to be absorbed into the bloodstream after oral ingestion of collagen hydrolysates and exhibits several biological activities.[9][15]

One of the key pathways modulated by Pro-Hyp is in tendon cells, where it promotes cellular homeostasis, differentiation, and motility.[16] This is crucial for tendon repair and regeneration. The proposed signaling cascade involves the activation of β1-integrin and the downstream MAPK/ERK pathway.[16]

Pro-Hyp Signaling Pathway in Tendon Cells

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. lifetein.com [lifetein.com]

- 5. na01.alma.exlibrisgroup.com [na01.alma.exlibrisgroup.com]

- 6. Hydroxyproline in animal metabolism, nutrition, and cell signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The regulatory mechanisms of proline and hydroxyproline metabolism: Recent advances in perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Hydroxyproline-containing collagen peptide derived from the skin of the Alaska pollack inhibits HIV-1 infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Collagen-Derived Di-Peptide, Prolylhydroxyproline (Pro-Hyp): A New Low Molecular Weight Growth-Initiating Factor for Specific Fibroblasts Associated With Wound Healing [frontiersin.org]

- 10. Hydroxyproline-containing collagen peptide derived from the skin ...: Ingenta Connect [ingentaconnect.com]

- 11. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. peptide.com [peptide.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Food-Derived Collagen Peptides, Prolyl-Hydroxyproline (Pro-Hyp), and Hydroxyprolyl-Glycine (Hyp-Gly) Enhance Growth of Primary Cultured Mouse Skin Fibroblast Using Fetal Bovine Serum Free from Hydroxyprolyl Peptide [mdpi.com]

- 16. The dipeptide prolyl-hydroxyproline promotes cellular homeostasis and lamellipodia-driven motility via active β1-integrin in adult tendon cells - PMC [pmc.ncbi.nlm.nih.gov]

The Role of H-Hyp-Betana in the Characterization of Proline-Specific Peptidases: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the role of L-Hydroxyproline-β-naphthylamide (H-Hyp-Betana) in the study of prolyl endopeptidases and other proline-specific peptidases. This document is intended for researchers, scientists, and drug development professionals engaged in the study of these enzymes. It details the application of this compound as a chromogenic substrate, presents quantitative data from relevant studies, outlines experimental protocols, and visualizes associated signaling pathways.

Introduction to Proline-Specific Peptidases and this compound

Proline-specific peptidases are a class of enzymes that cleave peptide bonds involving the amino acid proline. Due to the unique rigid structure of proline, these enzymes play critical roles in various physiological processes, including neuropeptide metabolism, inflammatory responses, and blood pressure regulation. A key enzyme in this family is prolyl endopeptidase (PEP, EC 3.4.21.26), which cleaves peptides on the C-terminal side of proline residues. Other important members include prolyl aminopeptidases and X-prolyl dipeptidyl aminopeptidases.

This compound, chemically known as trans-4-Hydroxy-L-proline β-naphthylamide, is a chromogenic substrate used for the detection and characterization of certain peptidases. Its utility lies in the enzymatic release of β-naphthylamine, which can be colorimetrically quantified, providing a measure of enzyme activity. While classical prolyl endopeptidases from sources like Flavobacterium show a preference for proline over hydroxyproline at the P1 position, making this compound a poor substrate for these specific enzymes, it has found application in the study of other proline-specific peptidases, particularly those from bacterial sources.

Chemical Structure of this compound:

This compound in the Study of Proline-Specific Aminopeptidases

Research has indicated that this compound is a more suitable substrate for prolyl aminopeptidases, which cleave a proline or hydroxyproline residue from the N-terminus of a peptide. An enzyme purified from pig intestinal mucosa, identified as a proline-β-naphthylamidase, was found to efficiently hydrolyze proline-β-naphthylamide. While this study primarily focused on the proline variant, it highlights the utility of β-naphthylamide-derivatized amino acids in characterizing aminopeptidase activity.

Quantitative Data

While specific kinetic data for this compound with prolyl endopeptidases is scarce due to its nature as a poor substrate, data for related substrates and enzymes provide a comparative context.

Table 1: Kinetic Parameters of Prolyl Endopeptidase with a Standard Substrate

| Enzyme Source | Substrate | Km (mM) | kcat (s-1) | kcat/Km (s-1mM-1) | Reference |

| Aeromonas punctata | Z-Gly-Pro-pNA | 0.81 | 505 | 623 | [2] |

Note: Z-Gly-Pro-pNA (benzyloxycarbonyl-glycine-proline-p-nitroanilide) is a commonly used chromogenic substrate for prolyl endopeptidase.

Experimental Protocols

General Chromogenic Assay for Peptidase Activity using a β-Naphthylamide Substrate

This protocol is a generalized procedure for a colorimetric assay using a substrate like this compound. Specific concentrations and incubation times will need to be optimized for the particular enzyme being studied.

Materials:

-

Purified enzyme preparation

-

This compound solution (dissolved in a suitable solvent like DMSO)

-

Assay buffer (e.g., Tris-HCl, phosphate buffer at optimal pH for the enzyme)

-

Fast Garnet GBC salt solution (or other diazonium salt for color development)

-

Triton X-100 solution

-

Microplate reader

Procedure:

-

Prepare the reaction mixture in a microplate well by adding the assay buffer and the this compound substrate solution.

-

Pre-incubate the mixture at the optimal temperature for the enzyme.

-

Initiate the reaction by adding the enzyme preparation to the wells.

-

Incubate for a defined period, allowing the enzyme to cleave the substrate and release β-naphthylamine.

-

Stop the reaction by adding a stopping reagent (e.g., a solution of Fast Garnet GBC salt in a buffer containing Triton X-100). This reagent couples with the released β-naphthylamine to produce a colored azo dye.

-

Measure the absorbance of the resulting color at a specific wavelength (typically around 520-550 nm) using a microplate reader.

-

A standard curve using known concentrations of β-naphthylamine should be prepared to quantify the amount of product released and thus the enzyme activity.

Visualization of Signaling Pathways and Experimental Workflows

Signaling Pathways Involving Prolyl Endopeptidase

Prolyl endopeptidase is implicated in several key signaling pathways, primarily through its role in processing bioactive peptides.

References

Basic principles of using H-Hyp-Betana in research

An In-depth Technical Guide to the Research Applications of H-Hyp-Betana

Introduction

This compound, chemically known as trans-4-Hydroxy-L-proline β-naphthylamide, is a specialized chromogenic substrate used primarily for the detection and quantification of peptidase activity, particularly from bacterial sources.[1] Its structure consists of a hydroxyproline amino acid residue linked to a β-naphthylamine group. The core principle of its use lies in the enzymatic cleavage of the amide bond between these two moieties by specific peptidases. This reaction liberates free β-naphthylamine, a chromophore that can be detected and quantified colorimetrically after a coupling reaction, providing a direct measure of enzyme activity.

While its primary application is in microbiology and enzymology for identifying and characterizing bacterial enzymes, the principles of its use can be extended to broader research areas, including drug development for the screening of peptidase inhibitors. This guide outlines the fundamental principles, experimental protocols, and data interpretation for the effective use of this compound in a research setting.

Physicochemical Properties and Safety Information

Proper handling and storage are critical for maintaining the integrity of this compound. The compound should be stored at -20°C.[1] It is a white solid with slight solubility in DMSO and methanol (requires heating).[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 3326-64-5 | [1][2] |

| Molecular Formula | C15H16N2O2 | [1][2][3] |

| Molecular Weight | 256.3 g/mol | [1] |

| Melting Point | 178-180°C | [1] |

| Form | Solid | [1] |

| Solubility | DMSO (Slightly), Methanol (Slightly, Heated) | [1] |

| Storage Temperature | -20°C |[1] |

Safety Profile: Users must exercise caution when handling this compound. It is classified as a Category 2 carcinogen, suspected of causing cancer.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, is mandatory. All handling should be performed in a certified chemical fume hood.

Principle of Action: Enzymatic Cleavage and Detection

This compound does not modulate a signaling pathway but serves as a tool to measure an enzymatic reaction. The workflow involves two key steps: enzymatic cleavage and colorimetric detection.

-

Enzymatic Cleavage: A peptidase enzyme recognizes and cleaves the amide bond between the hydroxyproline and the β-naphthylamine.

-

Colorimetric Reaction: The released β-naphthylamine is then coupled with a diazonium salt, such as Fast Garnet GBC, under specific pH conditions. This reaction produces a stable, colored azo dye. The intensity of the color is directly proportional to the amount of β-naphthylamine released, and thus to the peptidase activity.

Experimental Protocols

Protocol for Bacterial Peptidase Activity Assay

This protocol provides a method for the qualitative or quantitative measurement of peptidase activity in a bacterial lysate.

Materials:

-

This compound stock solution (10 mM in DMSO)

-

Bacterial cell lysate

-

Reaction Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Fast Garnet GBC solution (1 mg/mL in 0.1 M Acetate Buffer, pH 4.2, prepared fresh)

-

96-well microplate

-

Microplate reader (absorbance at 540 nm)

Methodology:

-

Prepare Lysate: Grow bacterial culture to the desired density. Harvest cells by centrifugation and lyse using appropriate methods (e.g., sonication, enzymatic lysis). Clarify the lysate by centrifugation to remove cell debris.

-

Set up Reaction: In a 96-well microplate, add 50 µL of bacterial lysate (or purified enzyme) to each well. Include a negative control with buffer instead of lysate.

-

Initiate Reaction: Add 50 µL of 1 mM this compound (diluted from stock in Reaction Buffer) to each well to start the reaction.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 30-60 minutes).

-

Develop Color: Stop the reaction and develop the color by adding 50 µL of the Fast Garnet GBC solution to each well.

-

Incubation (Color Development): Incubate at room temperature for 15 minutes, protected from light.

-

Measure Absorbance: Read the absorbance of the resulting azo dye at 540 nm using a microplate reader.

-

Quantification: Enzyme activity can be quantified by comparing the absorbance to a standard curve generated with known concentrations of β-naphthylamine.

Protocol for High-Throughput Screening (HTS) of Peptidase Inhibitors

This protocol adapts the primary assay for screening a compound library to identify potential peptidase inhibitors.

Methodology:

-

Plate Preparation: Using a liquid handler, dispense 1 µL of test compounds from a compound library into the wells of a 384-well plate. Include positive controls (no inhibitor) and negative controls (no enzyme).

-

Enzyme Addition: Add 20 µL of purified peptidase solution (at a predetermined concentration) to all wells except the negative controls.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

-

Reaction Initiation: Add 20 µL of this compound solution to all wells to initiate the enzymatic reaction.

-

Reaction Incubation: Incubate for 30-60 minutes at the optimal temperature.

-

Signal Development: Add 20 µL of Fast Garnet GBC solution to stop the reaction and develop the color.

-

Signal Reading: After 15 minutes, read the absorbance at 540 nm.

-

Data Analysis: Calculate the percent inhibition for each compound relative to the positive controls. Compounds showing significant inhibition are identified as "hits."

Data Presentation and Interpretation

Data from inhibitor screening experiments are typically used to determine the potency of hit compounds, often expressed as an IC50 value (the concentration of an inhibitor required to reduce enzyme activity by 50%).

Table 2: Hypothetical Inhibition Data for Peptidase XYZ

| Compound ID | Max Inhibition (%) | IC50 (µM) |

|---|---|---|

| Control-Inhibitor | 98.5 ± 1.2 | 0.5 ± 0.07 |

| Hit-001 | 95.2 ± 3.4 | 2.1 ± 0.3 |

| Hit-002 | 88.7 ± 5.1 | 15.8 ± 2.5 |

| Hit-003 | 65.1 ± 6.8 | 45.3 ± 7.1 |

| Non-Inhibitor | 5.3 ± 4.2 | > 100 |

Data are presented as mean ± standard deviation from three independent experiments.

In this hypothetical example, Hit-001 shows high efficacy and good potency, making it a strong candidate for further investigation in the drug development pipeline. Hit-002 and Hit-003 are less potent but may still warrant further study or chemical modification to improve their activity.

References

Unveiling H-Hyp-Betana: A Technical Guide to its Discovery and Initial Characterization

For Immediate Release

Central Core, Drug Development Division – This whitepaper provides an in-depth technical overview of the discovery and initial studies of H-Hyp-Betana, chemically identified as trans-4-Hydroxy-L-proline β-naphthylamide (H-Hyp-bNA). This document is intended for researchers, scientists, and drug development professionals interested in the foundational science and early-stage evaluation of this compound.

Introduction

This compound, systematically known as trans-4-Hydroxy-L-proline β-naphthylamide, is a synthetic compound derived from the naturally occurring amino acid hydroxyproline. Its discovery and synthesis were driven by the need for specific chromogenic substrates to investigate the activity of certain peptidases, particularly those with a specificity for proline residues at the N-terminus of peptides. The incorporation of a β-naphthylamine group allows for the colorimetric or fluorometric detection of enzymatic cleavage, providing a valuable tool for enzyme characterization and inhibitor screening.

Physicochemical Properties

This compound is a solid, white compound with limited solubility in water but soluble in organic solvents such as dimethyl sulfoxide (DMSO) and methanol, particularly with heating.

| Property | Value |

| Chemical Formula | C₁₅H₁₆N₂O₂ |

| Molecular Weight | 256.3 g/mol |

| CAS Number | 3326-64-5 |

| Melting Point | 178-180°C |

| Boiling Point (Predicted) | 561.8 ± 50.0 °C |

| Density (Predicted) | 1.318 ± 0.06 g/cm³ |

| pKa (Predicted) | 14.17 ± 0.40 |

| Storage Temperature | -20°C |

Synthesis

-

Protection of Functional Groups: The amino group of trans-4-hydroxy-L-proline is protected, for example, with a tert-butoxycarbonyl (Boc) group. The carboxylic acid group may also be activated to facilitate amide bond formation.

-

Amide Bond Formation: The protected and activated hydroxyproline is then reacted with β-naphthylamine in the presence of a coupling agent (e.g., dicyclohexylcarbodiimide - DCC) and a suitable solvent.

-

Deprotection: The protecting group on the amino terminus is removed to yield the final product, trans-4-Hydroxy-L-proline β-naphthylamide.

-

Purification: The final compound is purified using standard techniques such as recrystallization or column chromatography.

Initial Studies: Application as an Enzyme Substrate

Initial investigations into the utility of this compound have focused on its application as a chromogenic substrate for proline-specific aminopeptidases. These enzymes play crucial roles in various physiological processes, and their dysregulation is implicated in several diseases.

Principle of the Enzymatic Assay

The enzymatic assay using this compound is based on the hydrolysis of the amide bond between the hydroxyproline residue and the β-naphthylamine moiety by a proline aminopeptidase. The release of free β-naphthylamine, which is a chromogenic and fluorogenic compound, can be quantified to determine the enzyme's activity.

Experimental Protocol: Proline Aminopeptidase Activity Assay

The following is a generalized protocol for the determination of proline aminopeptidase activity using this compound as a substrate. This protocol is based on methodologies used for similar aminopeptidase substrates.

-

Reagent Preparation:

-

Substrate Stock Solution: Prepare a stock solution of this compound in DMSO.

-

Assay Buffer: Prepare a suitable buffer, such as Tris-HCl, at the optimal pH for the enzyme of interest (e.g., pH 7.5-9.0).

-

Enzyme Solution: Prepare a solution of the purified enzyme or cell/tissue extract containing the aminopeptidase in the assay buffer.

-

Stop Solution: A solution to terminate the enzymatic reaction, such as an acidic solution or a solution containing a diazonium salt (e.g., Fast Blue B) for color development.

-

-

Assay Procedure:

-

Pre-incubate the assay buffer and enzyme solution at the optimal temperature for the enzyme (e.g., 37°C).

-

Initiate the reaction by adding the this compound substrate to the enzyme solution. The final substrate concentration should be varied for kinetic studies.

-

Incubate the reaction mixture for a defined period (e.g., 15-30 minutes).

-

Terminate the reaction by adding the stop solution.

-

If a diazonium salt is used, allow time for color development.

-

-

Detection and Quantification:

-

Measure the absorbance of the resulting colored product at the appropriate wavelength (e.g., 530 nm for the product of β-naphthylamine and Fast Blue B) using a spectrophotometer.

-

Alternatively, measure the fluorescence of the liberated β-naphthylamine.

-

Construct a standard curve using known concentrations of β-naphthylamine to quantify the amount of product formed.

-

-

Data Analysis:

-

Calculate the enzyme activity, typically expressed in units (e.g., µmol of product formed per minute).

-

For kinetic studies, plot the initial reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the Michaelis constant (Km) and maximum velocity (Vmax).

-

Quantitative Data from Studies with a Related Substrate

While specific kinetic data for the enzymatic hydrolysis of this compound is not extensively available in the public domain, data from studies using the closely related substrate, L-proline-β-naphthylamide, with a purified proline-β-naphthylamidase from porcine intestinal mucosa provides valuable insight.[1]

| Substrate | Enzyme | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) | Optimal pH |

| L-proline-β-naphthylamide | Proline-β-naphthylamidase | 0.14 | 13.7 | 97.9 | ~9.0 |

| Glycine-β-naphthylamide | Proline-β-naphthylamidase | 0.13 | 1.8 | 13.8 | - |

| Leucine-β-naphthylamide | Proline-β-naphthylamidase | 0.09 | 0.9 | 10.0 | - |

| Alanine-β-naphthylamide | Proline-β-naphthylamidase | 0.20 | 1.2 | 6.0 | - |

Data adapted from Yoshimoto et al., J. Biochem. 106, 18-23 (1989).[1]

This data indicates a high specificity of the enzyme for the proline residue at the N-terminus. It is anticipated that this compound would exhibit similar behavior as a substrate for proline-specific aminopeptidases, with the hydroxy group potentially influencing the binding affinity and catalytic efficiency.

Signaling Pathways and Potential Applications

The primary utility of this compound is as a research tool for studying enzymes involved in proline metabolism and peptide processing. These enzymes are implicated in various signaling pathways and cellular processes.

By enabling the characterization of proline aminopeptidases, this compound can contribute to:

-

Understanding Protein and Peptide Metabolism: Elucidating the role of these enzymes in the breakdown and turnover of proline-containing peptides.

-

Investigating Disease Mechanisms: Studying the involvement of proline aminopeptidases in diseases where their activity is altered, such as in fibrosis where collagen metabolism is a key factor.

-

Drug Discovery: Screening for and characterizing inhibitors of proline aminopeptidases, which may have therapeutic potential.

Conclusion

This compound (trans-4-Hydroxy-L-proline β-naphthylamide) is a valuable chemical tool for the study of proline-specific aminopeptidases. Its discovery as a chromogenic substrate provides a means to investigate the kinetics and specificity of these enzymes. While detailed initial biological studies on this compound itself are limited, its utility in biochemical assays is clear. Further research utilizing this compound is expected to contribute to a deeper understanding of the roles of proline aminopeptidases in health and disease, and may aid in the development of novel therapeutic agents.

References

H-Hyp-Betana's Interaction with Bacterial Proline Aminopeptidases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the interaction between H-Hyp-Betana (L-4-Hydroxyproline β-naphthylamide) and bacterial proline aminopeptidases. This compound serves as a valuable chromogenic substrate for the detection and characterization of these enzymes. This document summarizes key kinetic data, details experimental protocols for enzyme assays, and provides visualizations of the enzymatic reaction and experimental workflow.

Introduction to this compound and Proline Aminopeptidases

This compound, chemically known as trans-4-Hydroxy-L-proline β-naphthylamide, is a synthetic substrate specifically designed for the assay of aminopeptidases that cleave N-terminal proline or hydroxyproline residues. Bacterial proline aminopeptidases (E.C. 3.4.11.5), also known as proline iminopeptidases, are exopeptidases that catalyze the hydrolysis of the peptide bond at the N-terminus of a polypeptide chain, releasing a free proline or hydroxyproline residue. These enzymes play crucial roles in bacterial physiology, including protein turnover and the degradation of proline-rich peptides.

The enzymatic cleavage of this compound by a proline aminopeptidase liberates β-naphthylamine, a chromogenic compound. The release of β-naphthylamine can be monitored spectrophotometrically, providing a direct measure of enzyme activity. This principle forms the basis of a sensitive and continuous assay for proline aminopeptidase activity.

Quantitative Data on Enzyme Interaction

| Enzyme | Source Organism | Substrate | Km (μM) | Vmax (nmol/min/mL) |

| Proline Iminopeptidase (PIP) | Lactobacillus plantarum | Pro-4mβNA | 65 | 25.9 |

| Table 1: Kinetic parameters of a bacterial proline iminopeptidase with a β-naphthylamide substrate.[1][2] |

Experimental Protocols

This section details the methodology for the purification of a bacterial proline aminopeptidase and the subsequent enzymatic assay using a chromogenic substrate like this compound. The protocol is based on established methods for the characterization of similar enzymes.[1][2]

Enzyme Purification

A membrane-bound proline iminopeptidase from Lactobacillus plantarum can be purified to homogeneity using a multi-step chromatographic process.

Workflow for Enzyme Purification:

Caption: Purification workflow for proline iminopeptidase.

Detailed Steps:

-

Cell Culture and Harvesting: Lactobacillus plantarum is cultured in an appropriate growth medium. The cells are then harvested by centrifugation.

-

Cell Lysis: The harvested cell pellet is resuspended in a suitable buffer and subjected to lysis, for example, by sonication, to release the cellular components, including the membrane-bound proline iminopeptidase.

-

Chromatography: The cell lysate is subjected to a series of column chromatography steps for purification.[1][2][3]

-

CM-Sephadex Ion-Exchange Chromatography: The lysate is loaded onto a CM-Sephadex column, and the enzyme is eluted using a salt gradient.

-

Sephadex G-100 Gel Filtration Chromatography: Fractions containing the enzyme activity are pooled and further purified by size exclusion chromatography on a Sephadex G-100 column.

-

Q-Sepharose Ion-Exchange Chromatography: A final polishing step is performed using a Q-Sepharose column to achieve high purity.

-

-

Purity Analysis: The purity of the enzyme at each stage is monitored by SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis), and the molecular weight of the purified enzyme can be confirmed by MALDI-TOF mass spectrometry.[1][2]

Enzymatic Assay

The activity of the purified proline iminopeptidase is determined by measuring the rate of hydrolysis of this compound.

Principle of the Assay:

Caption: Principle of the colorimetric enzyme assay.

Reagents and Materials:

-

Purified proline iminopeptidase

-

This compound (substrate)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.0)

-

Microplate reader or spectrophotometer

Procedure:

-

Reaction Mixture Preparation: A reaction mixture is prepared in a microplate well or a cuvette containing the assay buffer and a specific concentration of this compound.

-

Enzyme Addition: The reaction is initiated by adding a known amount of the purified proline iminopeptidase to the reaction mixture.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 45°C for the L. plantarum enzyme).[1][2]

-

Measurement: The increase in absorbance due to the release of β-naphthylamine is monitored over time at a specific wavelength (typically around 410 nm for β-naphthylamine).

-

Calculation of Enzyme Activity: The initial rate of the reaction (V0) is determined from the linear portion of the absorbance versus time plot. One unit of enzyme activity is typically defined as the amount of enzyme that hydrolyzes 1 µmol of substrate per minute under the specified assay conditions.

Determination of Kinetic Parameters

To determine the Michaelis-Menten constant (Km) and the maximum reaction velocity (Vmax), the enzymatic assay is performed with varying concentrations of the this compound substrate.

Workflow for Kinetic Analysis:

Caption: Workflow for determining enzyme kinetic parameters.

Procedure:

-

A series of enzymatic assays are set up as described in section 3.2, with the concentration of this compound varying over a range that brackets the expected Km value.

-

The initial reaction rate (V0) is determined for each substrate concentration.

-

The data (V0 versus substrate concentration) are then plotted and fitted to the Michaelis-Menten equation using non-linear regression analysis to determine the values of Km and Vmax.

Signaling Pathways

This compound is a synthetic substrate used for in vitro enzyme characterization. As such, it is not directly involved in any known biological signaling pathways. The enzymes that it interacts with, bacterial proline aminopeptidases, are typically involved in metabolic processes such as protein degradation and nutrient acquisition, rather than intracellular signaling cascades.

Conclusion

This compound is a valuable tool for the characterization of bacterial proline aminopeptidases. The provided data on the kinetic parameters of a representative enzyme from Lactobacillus plantarum with a similar substrate, along with the detailed experimental protocols, offer a solid foundation for researchers and drug development professionals working with this class of enzymes. The methodologies described can be adapted for the screening and characterization of novel proline aminopeptidases and for the evaluation of potential enzyme inhibitors.

References

- 1. Extraction, purification and characterization of low molecular weight Proline iminopeptidase from probiotic L. plantarum for meat tenderization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. [논문]Extraction, purification and characterization of low molecular weight Proline iminopeptidase from probiotic L. plantarum for meat tenderization [scienceon.kisti.re.kr]

Methodological & Application

Application Notes and Protocols for HydroxyPro-βNA in Colorimetric Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

HydroxyPro-βNA (Hydroxyprolyl-β-naphthylamide) is a chromogenic substrate utilized in colorimetric assays to measure the activity of specific proteases. The fundamental principle of this assay lies in the enzymatic cleavage of the bond between the hydroxyproline residue and the β-naphthylamine (βNA) moiety. The liberated free βNA can then react with a coupling reagent to produce a colored product. The intensity of this color, quantifiable by spectrophotometry, is directly proportional to the enzymatic activity. This application note provides a detailed protocol for utilizing HydroxyPro-βNA in a colorimetric assay, suitable for enzyme characterization, inhibitor screening, and other research applications. While structurally similar to substrates used for enzymes like Dipeptidyl Peptidase IV (DPP-IV), the specific enzyme targeting HydroxyPro-βNA should be empirically determined.

Principle of the Assay

The HydroxyPro-βNA colorimetric assay is based on a two-step reaction. First, the target enzyme cleaves the substrate, HydroxyPro-βNA, releasing β-naphthylamine. Subsequently, the released β-naphthylamine reacts with a diazonium salt, such as Fast Garnet GBC, under acidic conditions to form a stable, colored azo dye. The absorbance of this dye is then measured at a specific wavelength, typically around 520-550 nm, to determine the amount of β-naphthylamine released, which correlates with the enzyme's activity.

Experimental Workflow

Caption: General workflow for the HydroxyPro-βNA colorimetric assay.

Detailed Experimental Protocols

Materials and Reagents

-

HydroxyPro-βNA (Substrate)

-

Purified enzyme or biological sample containing the enzyme of interest

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)

-

Coupling Reagent: Fast Garnet GBC solution (e.g., 1 mg/mL in 1 M acetate buffer, pH 4.2, containing 10% Tween 20)

-

Stop Solution (e.g., 10% Acetic Acid)

-

β-naphthylamine (for standard curve)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 520-550 nm

-

Incubator

Preparation of Reagents

-

Assay Buffer (50 mM Tris-HCl, pH 7.5): Prepare by dissolving Tris base in deionized water, adjusting the pH to 7.5 with HCl, and bringing to the final volume.

-

HydroxyPro-βNA Substrate Stock Solution (10 mM): Dissolve an appropriate amount of HydroxyPro-βNA in a suitable solvent (e.g., DMSO). Store at -20°C. Further dilute in Assay Buffer to the desired working concentration just before use.

-

Enzyme Solution: Dilute the purified enzyme or biological sample in cold Assay Buffer to the desired concentration. Keep on ice.

-

Fast Garnet GBC Solution: Prepare fresh before use by dissolving Fast Garnet GBC salt in 1 M acetate buffer (pH 4.2) containing 10% Tween 20. Protect from light.

-

β-naphthylamine Standard Stock Solution (1 mM): Dissolve β-naphthylamine in a minimal amount of a suitable solvent (e.g., ethanol) and then dilute with Assay Buffer.

Assay Protocol

-

Standard Curve Preparation:

-

Prepare a series of dilutions of the β-naphthylamine standard stock solution in Assay Buffer to obtain concentrations ranging from 0 to 100 µM.

-

Add 50 µL of each standard dilution to separate wells of a 96-well plate.

-

Add 50 µL of Assay Buffer to each standard well.

-

-

Enzyme Reaction:

-

To the sample wells, add 50 µL of the enzyme solution.

-

For the blank (no enzyme) wells, add 50 µL of Assay Buffer.

-

To initiate the reaction, add 50 µL of the HydroxyPro-βNA working solution to all wells (including standards, samples, and blank).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C) for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the reaction.

-

-

Color Development:

-

Stop the enzymatic reaction by adding 50 µL of the Fast Garnet GBC solution to all wells.

-

Incubate at room temperature for 10-15 minutes, protected from light, to allow for color development.

-

(Optional) Add 50 µL of a stop solution like 10% acetic acid to stabilize the color.

-

-

Measurement:

-

Measure the absorbance of each well at the optimal wavelength for the developed color (typically 520-550 nm) using a microplate reader.

-

Data Presentation and Analysis

Standard Curve

Construct a standard curve by plotting the absorbance values of the β-naphthylamine standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the y-intercept.

| β-naphthylamine (µM) | Absorbance at 540 nm (Corrected) |

| 0 | 0.000 |

| 10 | 0.152 |

| 20 | 0.305 |

| 40 | 0.610 |

| 60 | 0.915 |

| 80 | 1.220 |

| 100 | 1.525 |

| Caption: Example of a β-naphthylamine standard curve data. |

Calculation of Enzyme Activity

-

Corrected Absorbance: Subtract the absorbance of the blank (no enzyme) from the absorbance of the sample wells.

-

Concentration of Released βNA: Use the equation from the standard curve to calculate the concentration of β-naphthylamine released in each sample.

-

Concentration (µM) = (Corrected Absorbance - c) / m

-

-

Enzyme Activity: Calculate the enzyme activity using the following formula:

-

Activity (U/mL) = (Concentration of βNA (µM) * Total Assay Volume (mL)) / (Incubation Time (min) * Enzyme Volume (mL))

-

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the release of 1 µmol of β-naphthylamine per minute under the specified assay conditions.

-

Signaling Pathway and Logical Relationships

The following diagram illustrates the enzymatic cleavage and subsequent colorimetric detection process.

Caption: Diagram of the HydroxyPro-βNA assay principle.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background absorbance | Substrate instability/spontaneous hydrolysis | Prepare substrate solution fresh; check buffer pH. |

| Contaminated reagents | Use fresh, high-purity reagents. | |

| Low signal or no activity | Inactive enzyme | Use a fresh enzyme preparation; check storage conditions. |

| Incorrect assay conditions (pH, temp) | Optimize assay conditions for the specific enzyme. | |

| Presence of inhibitors in the sample | Purify the sample or perform a dilution series. | |

| Poor linearity of standard curve | Pipetting errors | Use calibrated pipettes and proper technique. |

| Saturation of the reaction | Use a lower concentration range for standards. | |

| Instability of the colored product | Read absorbance promptly after color development. |

Conclusion

The HydroxyPro-βNA colorimetric assay provides a robust and sensitive method for measuring the activity of specific proteases. By following the detailed protocols and considering the potential for optimization, researchers can effectively utilize this assay for a wide range of applications in drug discovery and biomedical research. Careful preparation of reagents and adherence to the protocol are crucial for obtaining accurate and reproducible results.

Application Notes and Protocols for Enzyme Kinetics Study of Dipeptidyl Peptidase IV (DPP-IV) using a Beta-Naphthylamide Substrate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Dipeptidyl Peptidase IV (DPP-IV), also known as CD26, is a serine exopeptidase that plays a crucial role in various physiological processes, including glucose metabolism and immune regulation.[1] It selectively cleaves Xaa-Proline or Xaa-Alanine dipeptides from the N-terminus of polypeptides. Notably, DPP-IV can also process substrates with hydroxyproline at the penultimate position, albeit with varying efficiency.[2][3][4] The substrate L-Hydroxyprolyl-beta-naphthylamide (H-Hyp-Betana) is a synthetic substrate designed for the kinetic analysis of peptidases that recognize hydroxyproline. The enzymatic cleavage of this compound releases beta-naphthylamine, a fluorescent molecule, allowing for the continuous monitoring of enzyme activity.

Signaling Pathway Involving DPP-IV

DPP-IV is a key regulator of incretin hormones, such as glucagon-like peptide-1 (GLP-1), which are essential for maintaining glucose homeostasis. By inactivating GLP-1, DPP-IV modulates insulin secretion and blood glucose levels, making it a significant therapeutic target for type 2 diabetes.[2][7]

Quantitative Data Presentation

The following tables summarize representative kinetic parameters for the hydrolysis of common substrates by DPP-IV. This data is provided to offer a comparative baseline for researchers investigating novel substrates like this compound.

Table 1: Michaelis-Menten Constants for Various DPP-IV Substrates

| Substrate | Enzyme Source | Km (µM) | Vmax (nmol/min) | Reference |

| Gly-Pro-AMC | Porcine Serum | 4.578 | 90.84 | [5] |

| Gly-Pro-pNA | Recombinant Human | 200 | - | [6] |

| Arg-Pro-pNA | Recombinant Human | - | - | [6] |

| Ala-Pro-pNA | Recombinant Human | - | - | [6] |

| Gly-Pro-2-naphthylamide | Not Specified | 660 | - |

Table 2: Catalytic Efficiency of DPP-IV with Different Substrates

| Substrate | Enzyme Source | kcat (s-1) | kcat/Km (M-1s-1) | Reference |

| Gly-Pro-pNA | Recombinant Human | - | 1.0 x 106 | [6] |

| Ala-Pro-pNA | Recombinant Human | - | - | [6] |

| Arg-Pro-pNA | Recombinant Human | - | 2.3 x 105 | [6] |

Experimental Protocols

General Workflow for DPP-IV Kinetic Assay